

Reproducibility of INT-767 Findings: A Comparative Guide

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Compound of Interest

Compound Name: *Int-767*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for **INT-767**, a dual farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) agonist. The data presented is collated from peer-reviewed publications to aid in the objective assessment of its reproducibility and performance against other relevant alternatives.

Summary of Preclinical Efficacy

INT-767 has demonstrated significant efficacy in various preclinical models of liver and metabolic diseases. As a dual agonist, it simultaneously activates both FXR and TGR5, leading to a multi-faceted therapeutic effect that impacts bile acid metabolism, inflammation, fibrosis, and glucose homeostasis.^{[1][2][3]}

Comparative Efficacy with Obeticholic Acid (OCA)

Studies directly comparing **INT-767** with the selective FXR agonist Obeticholic Acid (OCA) in a mouse model of non-alcoholic steatohepatitis (NASH) have indicated that **INT-767** exhibits greater therapeutic potency and efficacy.^{[1][4]} While both compounds show similar distribution to the liver and ileum, **INT-767** appears to exert a more potent effect on hepatic FXR target genes.^[1]

Table 1: Comparative Effects of **INT-767** and Obeticholic Acid (OCA) on NASH Histopathology in ob/ob Mice

Parameter	Vehicle	INT-767 (3 mg/kg)	INT-767 (10 mg/kg)	OCA (10 mg/kg)	OCA (30 mg/kg)
Steatosis Score	2.8 ± 0.1	2.1 ± 0.2	1.5 ± 0.2	2.3 ± 0.2	1.9 ± 0.2
Inflammation Score	2.5 ± 0.2	1.8 ± 0.2	1.3 ± 0.2	2.1 ± 0.2	1.7 ± 0.2
Fibrosis Stage	2.5 ± 0.2	1.9 ± 0.2	1.4 ± 0.2	2.2 ± 0.2	1.8 ± 0.2
Collagen Area (%)	1.5 ± 0.2	1.0 ± 0.1	0.7 ± 0.1	1.2 ± 0.1	0.9 ± 0.1

*p < 0.05 vs. Vehicle. Data adapted from a 16-week study in a diet-induced ob/ob mouse model of biopsy-confirmed NASH.[1]

Comparison with Selective FXR and TGR5 Agonists

In a mouse model of chronic cholangiopathy (Mdr2^{-/-} mice), **INT-767** was compared to a selective FXR agonist (INT-747) and a selective TGR5 agonist (INT-777). Only the dual activation by **INT-767** resulted in significant improvements in liver injury, inflammation, and fibrosis.[2]

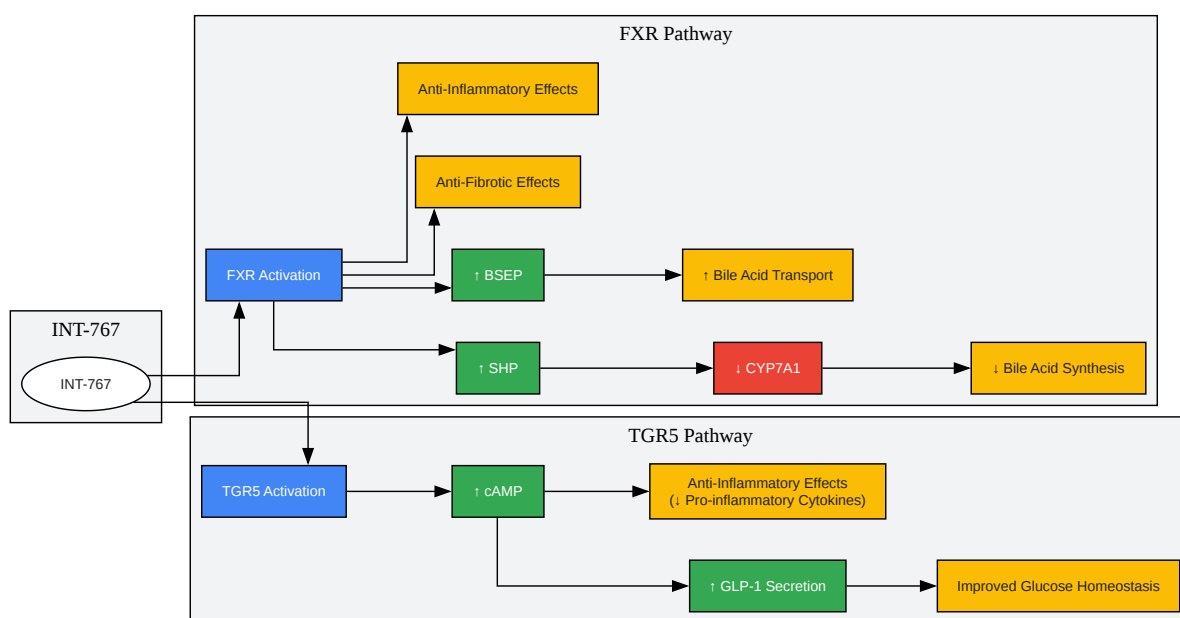
Table 2: Effects of **INT-767** vs. Selective Agonists in a Mouse Cholangiopathy Model

Parameter	Vehicle	INT-747 (FXR Agonist)	INT-777 (TGR5 Agonist)	INT-767 (Dual Agonist)
Serum ALT (U/L)	450 ± 50	600 ± 70	550 ± 60	250 ± 40
Hepatic F4/80 mRNA	1.0 ± 0.1	1.1 ± 0.1	1.0 ± 0.1	0.6 ± 0.1
Hepatic Col1a1 mRNA	1.0 ± 0.1	1.3 ± 0.2	1.0 ± 0.1	0.5 ± 0.1
Bile Flow (μL/min/100g)	6.5 ± 0.5	6.8 ± 0.6	6.7 ± 0.5	8.5 ± 0.7
Biliary HCO ₃ ⁻ Output (μmol/min/100g)	0.15 ± 0.02	0.16 ± 0.02	0.15 ± 0.02	0.25 ± 0.03*

*p < 0.05 vs. Vehicle. Data adapted from a study in Mdr2^{-/-} mice.[2]

Signaling Pathways and Experimental Workflows

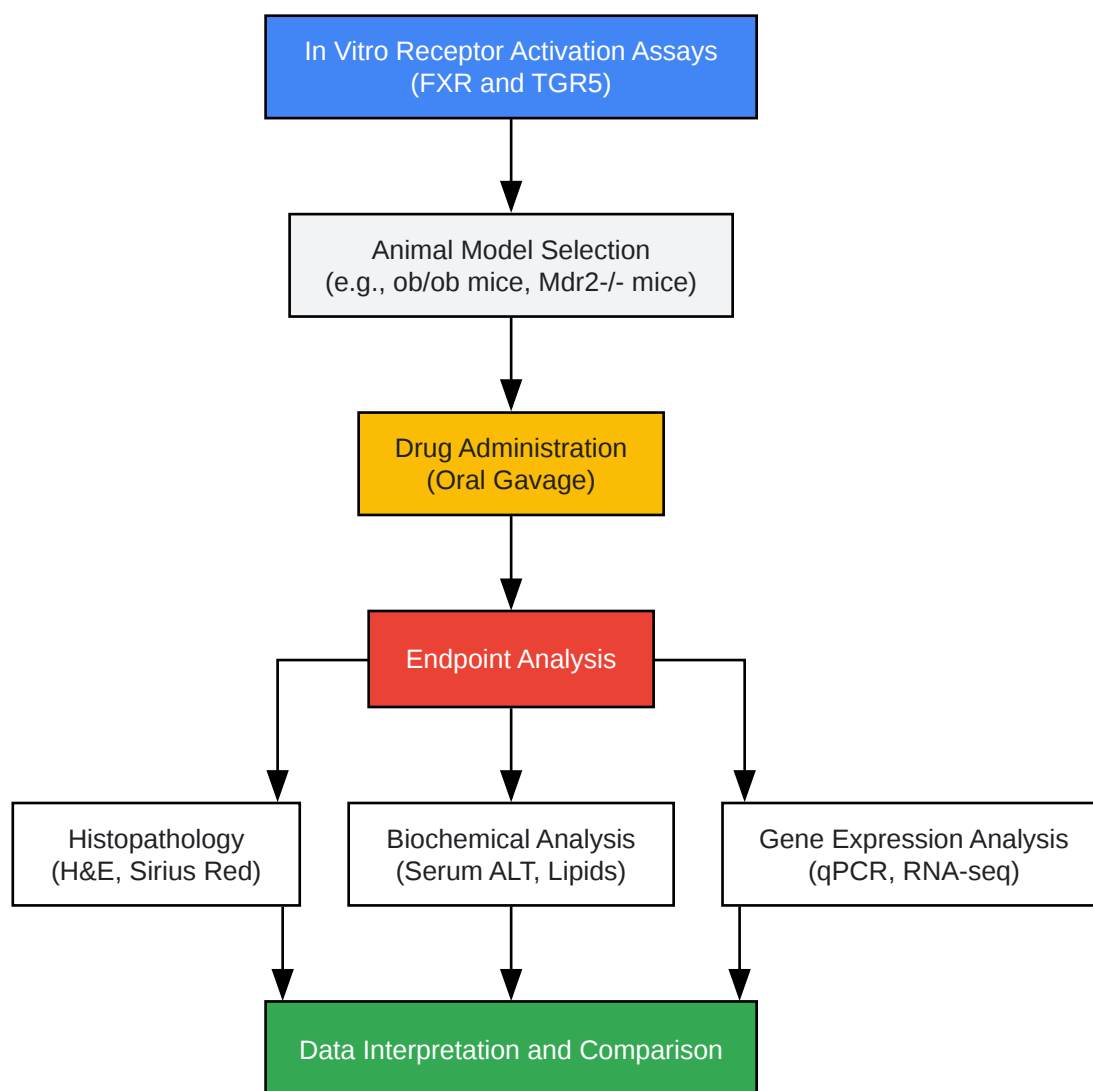
The therapeutic effects of **INT-767** are attributed to its dual agonism of FXR and TGR5, which triggers distinct but complementary signaling pathways.



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Caption: **INT-767** dual signaling pathways.

The preclinical evaluation of **INT-767** typically follows a standardized workflow, from in vitro characterization to in vivo efficacy studies in relevant disease models.



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Caption: Preclinical evaluation workflow for **INT-767**.

Key Experimental Protocols

In Vitro Receptor Activation Assays

- FXR and TGR5 Activation: The potency of **INT-767** on FXR and TGR5 is typically determined using cell-based transactivation assays or coactivator recruitment assays.[3][5]
 - FXR Assay: A common method involves a PerkinElmer AlphaScreen assay to measure the ligand-dependent recruitment of a coactivator peptide to the FXR ligand-binding domain. The EC50 for **INT-767** on FXR is reported to be approximately 30 nM.[1][5]

- TGR5 Assay: TGR5 activation can be assessed by measuring the increase in intracellular cyclic AMP (cAMP) in cells overexpressing the receptor, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The EC50 for **INT-767** on TGR5 is reported to be approximately 630 nM.[3][5]

Animal Models

- NASH Model: A widely used model is the Lepob/ob (ob/ob) mouse fed a diet high in trans-fat, cholesterol, and fructose (e.g., AMLN diet) for a period of 9-15 weeks to induce biopsy-confirmed NASH with fibrosis.[1][6]
- Cholangiopathy Model: The Mdr2-/- (Abcb4-/-) mouse model, which spontaneously develops sclerosing cholangitis and biliary fibrosis, is used to evaluate the effects on cholestatic liver injury.[2]
- Metabolic Syndrome Model: A rat model of NASH can be established by feeding male Sprague-Dawley rats a high-fat diet for 16 weeks.[7][8]

Drug Administration and Dosing

- Formulation: **INT-767** and comparator compounds are typically dissolved in a vehicle such as 0.5% carboxymethyl cellulose.[1]
- Administration: The compounds are administered daily via oral gavage.[1][7]
- Dosage:
 - In the ob/ob NASH mouse model, **INT-767** has been tested at doses of 3 and 10 mg/kg/day, while OCA was dosed at 10 and 30 mg/kg/day.[1]
 - In the Mdr2-/- mouse cholangiopathy model, **INT-767**, INT-747, and INT-777 were administered as a diet supplement at 0.03% (w/w).[2]
 - In the rat NASH model, **INT-767** was given by gavage at a dose of 10 mg/kg from week 13 to week 16.[7][8]

Endpoint Analysis

- Histopathology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis.[1][2]
- Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST), lipids (cholesterol, triglycerides), and glucose are measured using standard automated analyzers.[7][8]
- Gene Expression Analysis: RNA is extracted from liver and/or ileum tissue, and the expression of target genes (e.g., FXR and TGR5 target genes, pro-inflammatory and pro-fibrotic markers) is quantified by real-time quantitative PCR (qPCR) or RNA sequencing.[1][2]

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